molecular formula C6H6ClFN2O B7852724 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine CAS No. 1046788-84-4

4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine

Cat. No.: B7852724
CAS No.: 1046788-84-4
M. Wt: 176.57 g/mol
InChI Key: MGVBPUQGKASYSW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science

The pyrimidine nucleus, an aromatic six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological science. nih.gov Its most fundamental role is as a core component of nucleic acids. The canonical nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives, forming the basis of the genetic code in DNA and RNA. thieme.de Beyond this central biological role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry. thieme.de Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a vast array of therapeutic agents. thieme.de

The versatility of the pyrimidine ring allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the fine-tuning of pharmacological activity. thieme.de This has resulted in the development of drugs across numerous therapeutic areas, including anticancer agents like 5-fluorouracil (B62378), antiviral drugs such as Zidovudine, and antibacterial medications like Trimethoprim. thieme.de The widespread therapeutic application of these molecules underscores the immense significance of the pyrimidine scaffold in drug discovery and development. thieme.de

Table 1: Examples of Commercially Available Drugs Featuring a Pyrimidine Core

Drug Name Therapeutic Class
5-Fluorouracil Anticancer
Imatinib Anticancer (Kinase Inhibitor)
Rosuvastatin Antihyperlipidemic
Trimethoprim Antibacterial
Zidovudine (AZT) Antiviral (HIV)

| Minoxidil | Antihypertensive / Hair loss treatment |

Overview of Halogenated Pyrimidines in Synthetic Methodologies

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Due to the electron-deficient nature of the pyrimidine ring, which is further increased by the presence of electronegative nitrogen atoms, halogen substituents are readily displaced by nucleophiles. nih.gov This makes halogenated pyrimidines versatile building blocks for constructing more complex molecules.

The reactivity of the halogen is dependent on its position on the ring. For instance, halogens at the C4 and C6 positions are generally more susceptible to nucleophilic substitution than those at the C2 position. researchgate.net This differential reactivity allows for selective and sequential functionalization of poly-halogenated pyrimidines. Chlorine atoms are common reactive handles used in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. mdpi.com These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Fluorine substitution, while also a halogenation, imparts distinct properties. The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making fluorine less likely to act as a leaving group in substitution reactions. googleapis.com Instead, the high electronegativity of fluorine profoundly influences the electronic properties of the pyrimidine ring, affecting its basicity, reactivity, and metabolic stability. googleapis.com The inclusion of fluorine can enhance binding affinity to biological targets and improve pharmacokinetic properties, making fluorinated heterocycles highly sought after in medicinal chemistry. googleapis.com

Contextualization of 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine within Contemporary Chemical Research

This compound (CAS Number: 1046788-84-4) is a polysubstituted pyrimidine that serves as a specialized building block in organic synthesis. While detailed research publications focusing specifically on this compound are not prevalent, its structure suggests a clear and strategic role as an intermediate in the synthesis of complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries.

The synthetic utility of this compound is derived from the specific arrangement of its functional groups:

4-Chloro Group : This is the primary reactive site for nucleophilic substitution. The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols) or used in cross-coupling reactions to introduce aryl, alkyl, or other functionalities. This position is crucial for building molecular complexity.

5-Fluoro Group : As discussed, the fluorine atom modulates the electronic character of the ring and is generally unreactive as a leaving group. Its presence can enhance the biological activity and metabolic stability of the final target molecule. googleapis.com The development of fungicides containing a 4-chloro-5-fluoropyrimidine (B1318964) moiety highlights the importance of this substitution pattern in creating bioactive compounds.

2-(Methoxymethyl) Group : The methoxymethyl substituent at the C2 position provides another point of structural diversity. While more stable than the C4-chloro group, this ether linkage could potentially be cleaved or modified in later synthetic steps if required. It also influences the steric and electronic properties of the molecule, which can be important for its interaction with biological targets.

This trifunctional arrangement makes this compound a valuable precursor for creating libraries of complex pyrimidine derivatives. Its design allows for selective reaction at the C4 position while retaining the beneficial properties conferred by the fluorine and methoxymethyl groups. It is therefore best understood as a key intermediate, likely used in patented synthetic routes for the discovery of new kinase inhibitors, antifungal agents, and other biologically active compounds.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 1046788-84-4
Molecular Formula C₆H₆ClFN₂O
Molecular Weight 176.58 g/mol
Appearance Not specified in literature
Boiling Point Not specified in literature

| Melting Point | Not specified in literature |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-11-3-5-9-2-4(8)6(7)10-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBPUQGKASYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653962
Record name 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046788-84-4
Record name 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrimidines

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes halogenated pyrimidines susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The positions most activated towards nucleophilic attack are C2, C4, and C6, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atoms. stackexchange.com

Regioselectivity in SNAr Reactions on 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine

In polysubstituted pyrimidines, the site of nucleophilic attack is governed by a combination of electronic and steric factors. For this compound, the regioselectivity of SNAr reactions is highly predictable.

Electronic Activation: The C4 position is para to one ring nitrogen (N1) and ortho to the other (N3). This positioning provides significant activation for nucleophilic attack, as the resulting negative charge in the Meisenheimer intermediate is effectively stabilized by both nitrogen atoms through resonance. stackexchange.com In contrast, the C5 position is meta to both nitrogens, offering poor stabilization for an anionic intermediate.

Leaving Group Ability: Both chlorine and fluorine can act as leaving groups in SNAr reactions. Generally, in activated aromatic systems, fluoride (B91410) is a better leaving group than chloride when the rate-determining step is the departure of the leaving group, but the attack of the nucleophile is often rate-limiting, where the high electronegativity of fluorine at the ipso-carbon can slow the reaction. However, the position of the halogen is the dominant factor here.

Substituent Effects: The fluorine atom at C5, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, further deactivating its own position for attack but activating the adjacent C4 position. The 2-(methoxymethyl) group's electronic influence is more complex, with a potential for weak electron-donating resonance and a weak electron-withdrawing inductive effect.

Consequently, nucleophilic attack will overwhelmingly occur at the C4 position, leading to the displacement of the chloride ion. Substitution at the C5-fluoro position is electronically disfavored and highly unlikely under typical SNAr conditions.

Reactivity at the Chloro Position

The C4-chloro position is the primary site for nucleophilic substitution on this compound. A wide variety of nucleophiles can displace the chloride under relatively mild conditions. The general preference for substitution at C4 over C2 in 2,4-dichloropyrimidines is a well-established principle in pyrimidine chemistry, attributed to the greater stability of the intermediate formed upon attack at C4. stackexchange.comwuxiapptec.com

Common nucleophiles that readily react at the C4 position of similar chloropyrimidines include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides react to form the corresponding ethers.

N-Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles, yielding 4-aminopyrimidine (B60600) derivatives. For 2,4-dichloropyrimidines with electron-withdrawing groups at C5, reactions with primary or secondary amines show high selectivity for C4, while tertiary amines have been reported to favor the C2 position. nih.gov

S-Nucleophiles: Thiolates react to produce 4-thioether derivatives.

The table below summarizes typical SNAr reactions at the C4-chloro position of substituted pyrimidines, which are analogous to the expected reactivity of the title compound.

NucleophileProduct TypeTypical ConditionsReference Example
R-O⁻ (Alkoxides)4-Alkoxy-pyrimidineROH, NaH or K₂CO₃, RT to refluxReaction of 2-amino-4,6-dichloropyrimidine (B145751) with alkoxides mdpi.com
R₂NH (Amines)4-Amino-pyrimidineEtOH or DMF, Et₃N or K₂CO₃, RT to 100 °CAminolysis of 4,6-dichloro-5-nitropyrimidine (B16160) chemrxiv.org
R-S⁻ (Thiolates)4-Thioether-pyrimidineDMF or THF, NaH, RTC-S cross-coupling of 2,4-dichloropyrimidine (B19661) figshare.com

Reactivity at the Fluoro Position

The carbon-fluorine bond is the strongest single bond to carbon, making fluoride a poorer leaving group than chloride in many contexts. In SNAr reactions, the reactivity order of halogens can be F > Cl > Br > I when the first step (nucleophilic attack) is rate-determining, due to the high electronegativity of fluorine activating the ring. Conversely, if the second step (leaving group expulsion) is rate-determining, the order is reversed (I > Br > Cl > F). nih.govrsc.org

For this compound, the C5 position is electronically deactivated towards the addition-elimination mechanism. Therefore, direct nucleophilic substitution of the fluorine atom at C5 is not a favorable pathway. Any reaction involving the C-F bond would likely require significantly harsher conditions or a different reaction mechanism, such as metal-catalyzed C-F activation, which is beyond the scope of classical SNAr.

Influence of the Methoxymethyl Group on Nucleophilic Attack

Substituents on the pyrimidine ring can influence reactivity through both electronic and steric effects. researchgate.net The 2-(methoxymethyl) group is located ortho to the N1-C6 bond and the N3-C4 bond.

Steric Effect: The methoxymethyl group introduces some steric bulk at the C2 position. This could potentially hinder the approach of a nucleophile to the C2 position if a leaving group were present there. However, it is unlikely to significantly impede the approach of nucleophiles to the more distant C4 position. In some cases, substituents at C5 can sterically hinder attack at C4, but the fluorine atom is small. mdpi.com Some substituents at C2 have been shown to direct nucleophilic attack through non-covalent interactions, such as hydrogen bonding, but this is not anticipated for the methoxymethyl group with common nucleophiles. wuxiapptec.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles like pyrimidines. jocpr.com

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, is a premier method for creating C-C bonds. youtube.com For dihalogenated pyrimidines, this reaction can often be performed with high regioselectivity.

For this compound, a Suzuki-Miyaura coupling is expected to proceed selectively at the C4 position. The selectivity is dictated by the relative rates of oxidative addition of the palladium(0) catalyst into the carbon-halogen bonds. The generally accepted reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F. nih.gov The C-F bond is typically unreactive under standard Suzuki-Miyaura conditions, allowing for selective coupling at the C-Cl bond.

Numerous studies on 2,4-dichloropyrimidines have shown a strong preference for Suzuki coupling at the C4 position over the C2 position. mdpi.comresearchgate.net This selectivity is attributed to the more favorable oxidative addition of palladium into the C4–Cl bond. This established precedent strongly supports the prediction that the Suzuki-Miyaura reaction of this compound with an aryl or vinyl boronic acid will yield the corresponding 4-aryl(vinyl)-5-fluoro-2-(methoxymethyl)pyrimidine, leaving the C-F bond intact for potential subsequent transformations.

The table below outlines typical conditions for regioselective Suzuki-Miyaura coupling on related chloropyrimidine substrates.

SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)Na₂CO₃1,4-Dioxane/H₂O81% (C4-product) mdpi.comsemanticscholar.org
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood yields mdpi.com
6-Chloro-pyrimidine derivativesArylboronic acidsPd(PPh₃)₄--- nih.gov

Grignard Reagent-Mediated Transformations

Grignard reagents, potent carbon-based nucleophiles, offer a versatile platform for the functionalization of halogenated pyrimidines. The reactions can proceed through two primary mechanistic routes: direct nucleophilic substitution (addition-elimination) or transition metal-catalyzed cross-coupling reactions.

In the context of this compound, the C4-chloro substituent serves as a leaving group. The reaction with a Grignard reagent (R-MgX) can lead to the displacement of the chloride ion by the 'R' group of the Grignard reagent. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to prevent side reactions.

ReagentProductReaction TypeReference
Alkyl/Aryl Grignard Reagent4-Alkyl/Aryl-5-fluoro-2-(methoxymethyl)pyrimidineCross-couplingGeneral principle
Alkyl/Aryl Grignard ReagentAddition productsNucleophilic additionGeneral principle

This table is illustrative and based on the general reactivity of halopyrimidines with Grignard reagents, as specific examples for this compound are not extensively documented.

Other Palladium-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Negishi, and Stille couplings, other palladium-catalyzed reactions provide powerful tools for the derivatization of this compound. These reactions leverage the reactivity of the C-Cl bond to form new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is instrumental in the synthesis of alkynylpyrimidines, which are valuable intermediates in medicinal chemistry.

Heck Coupling: The Heck reaction involves the coupling of the chloropyrimidine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It provides a direct method for the vinylation of the pyrimidine core.

ReactionCoupling PartnerCatalyst SystemProduct
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base4-Alkynyl-5-fluoro-2-(methoxymethyl)pyrimidine
Heck CouplingAlkenePd catalyst, Base4-Alkenyl-5-fluoro-2-(methoxymethyl)pyrimidine

This table summarizes common palladium-catalyzed reactions applicable to chloropyrimidines.

Derivatization and Functionalization Reactions

The inherent reactivity of the C4-chloro group allows for a wide array of derivatization and functionalization reactions, enabling the synthesis of a diverse library of pyrimidine-based compounds.

The introduction of amine functionalities at the C4 position is a common and significant transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this purpose. This reaction allows for the coupling of the chloropyrimidine with a wide range of primary and secondary amines under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

AmineCatalyst SystemProduct
Primary or Secondary AminePd catalyst, Ligand, BaseN-Substituted-4-amino-5-fluoro-2-(methoxymethyl)pyrimidine

This table illustrates the general application of the Buchwald-Hartwig amination for the synthesis of aminopyrimidines.

Direct alkylation and arylation at the C4 position can be achieved through various cross-coupling methodologies. As discussed in section 3.2.2, Grignard reagents are effective for this transformation. Additionally, other organometallic reagents, in conjunction with a suitable catalyst, can be employed to introduce a wide variety of alkyl and aryl groups. These reactions significantly expand the structural diversity of derivatives obtainable from this compound.

The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles, including pyrimidines. This rearrangement typically involves the opening of the pyrimidine ring followed by re-closure to form a structural isomer. For a substituted pyrimidine to undergo a Dimroth rearrangement, it usually requires the presence of an exocyclic imino or amino group that can participate in the ring-opening and closing sequence.

In the context of derivatives of this compound, if the chloro group is first substituted by an appropriate nitrogen nucleophile to introduce an N-substituted imino or amino functionality, the resulting product could potentially undergo a Dimroth rearrangement under specific conditions (e.g., heating in a suitable solvent). This would lead to the migration of the exocyclic nitrogen atom into the pyrimidine ring, resulting in a rearranged pyrimidine structure.

Electrophilic Substitution and Other Electrophilic Reactions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the chloro and fluoro substituents on this compound. Consequently, the pyrimidine ring is strongly deactivated towards electrophilic attack.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on this pyrimidine system under standard conditions. The high energy barrier for the formation of the cationic intermediate (Wheland intermediate) makes such reactions unfavorable. Any attempts to force these reactions often lead to degradation of the starting material or reactions at other, more reactive sites if present in a larger molecule. Therefore, electrophilic substitution is not a characteristic reaction pathway for this compound.

Reactivity at the 5-Position of the Pyrimidine Ring

While direct nucleophilic displacement of the 5-fluoro group is challenging, transformations involving this position often proceed through alternative mechanisms, such as metalation followed by reaction with an electrophile. However, the presence of other reactive sites, particularly the chloro-substituted C-4 position, and the acidic protons of the methoxymethyl group, would likely complicate selective metalation at the C-5 position.

Detailed research findings on the direct nucleophilic substitution of the 5-fluoro group in this compound are not extensively reported in the available literature. The reactivity at this position is largely inferred from the general principles of pyrimidine chemistry and the known behavior of 5-fluoropyrimidine (B1206419) derivatives in other contexts, where the C-F bond remains largely inert to nucleophilic attack.

Table 1: Predicted Reactivity at the 5-Position with Common Nucleophiles

NucleophileReagent ExamplePredicted ReactivityRationale
AminesAmmonia, AlkylaminesLow to negligibleStrong C-F bond; insufficient activation for SNAr at C-5.
AlkoxidesSodium methoxideLow to negligibleStrong C-F bond; competing reaction at C-4 is more likely.
ThiolatesSodium thiophenoxideLow to negligibleStrong C-F bond; C-4 is the more probable site of attack.

Halogenation at Unsubstituted Positions

The only unsubstituted position on the pyrimidine ring of this compound is the C-6 position. The feasibility of electrophilic halogenation at this site is determined by the balance of the electronic effects of the existing substituents.

The pyrimidine ring itself is electron-deficient and therefore deactivated towards electrophilic aromatic substitution. researchgate.net This deactivation is intensified by the strong inductive electron-withdrawing effects of the chloro and fluoro substituents at the C-4 and C-5 positions. Conversely, the methoxymethyl group at the C-2 position is generally considered to be a weakly electron-donating or at least less deactivating group through resonance, which could potentially direct an incoming electrophile.

The directing effects of the substituents play a crucial role in determining the regioselectivity of halogenation. In polysubstituted pyrimidines, electrophilic attack is generally directed to the most electron-rich available position. The methoxymethyl group at C-2 would direct an electrophile to the adjacent C-6 position (ortho-directing in heterocyclic systems). However, the powerful deactivating influence of the adjacent chloro and fluoro groups would significantly raise the activation energy for such a reaction.

Electrophilic halogenation of highly substituted and electron-deficient pyrimidines typically requires harsh reaction conditions and potent halogenating agents. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) or elemental halogens in the presence of a Lewis or Brønsted acid.

Table 2: Predicted Conditions for Halogenation at the C-6 Position

Halogenation ReactionPotential Reagent(s)Predicted ConditionsExpected Outcome
ChlorinationN-Chlorosuccinimide (NCS)Harsh (e.g., high temperature, strong acid catalyst)Low yield of 4,6-Dichloro-5-fluoro-2-(methoxymethyl)pyrimidine
BrominationN-Bromosuccinimide (NBS)Harsh (e.g., high temperature, strong acid catalyst)Low yield of 6-Bromo-4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine
IodinationN-Iodosuccinimide (NIS)Harsh (e.g., high temperature, strong acid catalyst)Low yield of 4-Chloro-5-fluoro-6-iodo-2-(methoxymethyl)pyrimidine

Advanced Applications in Organic Synthesis and Molecular Design

4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine as a Synthetic Intermediate

The specific arrangement of substituents on the this compound ring—a reactive chloro group at the 4-position, an electron-withdrawing fluoro group at the 5-position, and a methoxymethyl group at the 2-position—renders it a valuable and versatile intermediate in synthetic chemistry. thieme.denbinno.com The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide variety of functional groups and for building larger, more complex molecules. cymitquimica.compreprints.org

The reactivity of the 4-chloro group allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, paving the way for the synthesis of diverse heterocyclic systems. By reacting with various bifunctional nucleophiles, this compound can serve as a precursor to fused pyrimidine (B1678525) systems, which are prevalent in many biologically active compounds. For example, reaction with aniline (B41778) derivatives can yield various N-aryl-5-fluoro-2-(methoxymethyl)pyrimidin-4-amines. preprints.org Further intramolecular cyclization reactions can lead to the formation of more complex polycyclic systems, such as pyrimido[4,5-b]indoles. researchgate.net The fluorine atom at the 5-position modulates the electronic properties of the ring, influencing reactivity and potentially conferring desirable pharmacological properties to the final products. nih.gov

The distinct reactive sites on this compound allow for its use as a scaffold in the assembly of multifunctional compounds. Multicomponent reactions, which enable the efficient synthesis of complex molecules in a single step, can potentially utilize such functionalized pyrimidines to generate compounds with diverse functionalities. rsc.org The methoxymethyl group at the C2 position, while less reactive than the C4-chloro group, offers a site for potential modification in later synthetic stages or can influence the conformation and binding properties of the final molecule. This strategic placement of functional groups makes the compound an ideal starting point for creating molecules designed to interact with multiple biological targets, a growing area of interest in drug discovery.

Pyrimidine Scaffold Diversification Strategies

To fully explore the chemical space around the pyrimidine core, chemists employ advanced strategies that go beyond simple peripheral modifications. These techniques, including molecular editing and scaffold hopping, allow for profound changes to the core structure, leading to novel classes of compounds. chinesechemsoc.org

Molecular editing refers to the precise alteration of a molecular framework, such as inserting, deleting, or swapping atoms within the heterocyclic ring. chinesechemsoc.org This strategy can dramatically alter the fundamental properties of a molecule. Recent breakthroughs in synthetic methodology have enabled remarkable skeletal transformations of the pyrimidine ring.

Key transformations include:

Pyrimidine to Pyrazole: A method involving the activation of the pyrimidine ring with a triflyl group, followed by hydrazine-mediated skeletal remodeling, allows for a formal one-carbon deletion to convert pyrimidines into pyrazoles. researchgate.netacs.org This transformation is significant as both pyrimidines and pyrazoles are considered "privileged" scaffolds in medicinal chemistry. acs.org

Pyrimidine to Pyridine: A two-atom swap (C-N to C-C) strategy has been developed to convert pyrimidines into pyridines. This one-pot process involves activation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org

Formation of Fused and Bridged Systems: Skeletal transformation strategies can be used to convert relatively flat pyrimidine-containing polycycles into conformationally diverse medium-ring, macrocyclic, and bridged systems. frontiersin.org

These skeletal editing techniques provide powerful tools for rapidly accessing diverse molecular architectures that would be challenging to synthesize through traditional de novo methods. rsc.org

Table 1: Examples of Pyrimidine Skeletal Transformations
Starting ScaffoldTransformation TypeReagentsResulting ScaffoldReference(s)
PyrimidineCarbon Deletion1. Tf₂O2. HydrazinePyrazole researchgate.netacs.org
PyrimidineC-N to C-C Swap1. Tf₂O2. Silyl Enol EtherPyridine chinesechemsoc.orgchinesechemsoc.org
Fused PyrimidineN-N Bond CleavageReductive CleavageMedium-sized Ring frontiersin.org
Fused PyrimidineC-C Bond CleavageGold CatalysisMacrocycle frontiersin.org

Scaffold hopping is a crucial strategy in drug discovery used to identify isofunctional molecules with novel core structures. This approach aims to generate new compounds that retain the biological activity of a known parent molecule but possess a different central scaffold, potentially leading to improved properties such as enhanced potency, better metabolic stability, or novel intellectual property. namiki-s.co.jp

For pyrimidine derivatives, scaffold hopping can involve replacing the pyrimidine core with other heterocyclic systems that maintain a similar spatial arrangement of key binding groups. For instance, a phenyl group might be replaced by a pyrimidine ring to improve solubility or metabolic stability. Computational methods and structure-based design often guide this process. nih.gov One-to-one scaffold hopping is common, but more advanced one-to-multiple strategies are emerging, allowing the transformation of a single pyrimidine scaffold into a wide range of different heteroarenes. nih.gov This has been demonstrated by converting 4-arylpyrimidines into diverse nitrogen heterocycles through a process involving nucleophilic addition, ring-opening, fragmentation, and ring-closing. nih.gov

Design and Synthesis of Library Compounds for Research

The functional handles on this compound make it an excellent starting point for the construction of compound libraries for high-throughput screening and drug discovery. researchgate.net The pyrimidine core is considered an ideal modular scaffold for generating libraries with drug-like properties. acs.org

The design of such libraries often involves a combinatorial approach, where the versatile pyrimidine core is reacted with a diverse set of building blocks. The reactive C4-chloro position is the primary site for diversification. For example, a library of pyrimidine-quinolone hybrids was designed and synthesized by reacting various 4-aryl-2-chloropyrimidines with aminophenylsulfide linkers attached to a quinolone moiety. nih.gov

A particularly powerful modern approach is the use of DNA-encoded library technology (DELT). nih.gov In this method, a pyrimidine scaffold, such as a functionalized dichloropyrimidine, is attached to a unique DNA tag. acs.orgnih.gov Through a "split-and-pool" synthesis strategy, the scaffold undergoes sequential reactions with different sets of building blocks, with a new DNA code being added at each step. This process can rapidly generate massive libraries containing millions or even billions of unique compounds, each tagged with a DNA barcode that identifies its chemical structure. acs.org These libraries can then be screened against biological targets to identify high-affinity ligands. nih.gov

Table 2: Hypothetical Design of a Combinatorial Library from a Pyrimidine Scaffold
Scaffold CorePosition of Diversity (R1)Position of Diversity (R2)Building Blocks for R1 (Example: Amines)Building Blocks for R2 (Example: Boronic Acids)Resulting Library Size
2,4-Dichloropyrimidine (B19661)C4C2100 different amines100 different boronic acids10,000 compounds
4-Chloro-5-fluoropyrimidine (B1318964)C4C5 (or other positions via subsequent functionalization)200 different aminesN/A (further diversification steps)>200 initial compounds

Computational and Theoretical Investigations

Quantum Chemical Calculations on 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. While specific DFT studies on this compound are not extensively available in public literature, the principles can be applied based on studies of analogous substituted pyrimidines. researchgate.netnih.govijcce.ac.ir

The electronic structure of this compound is dictated by the arrangement of its constituent atoms and the interplay of their electronic effects. The pyrimidine (B1678525) ring is an electron-deficient (π-deficient) aromatic system. This deficiency is further intensified by the presence of two electronegative halogen atoms, chlorine and fluorine. The methoxymethyl group at the 2-position, conversely, can act as a weak electron-donating group.

Key parameters derived from electronic structure analysis of similar molecules include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For pyrimidine derivatives, these calculations help in understanding their electronic transitions and reactivity patterns. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps are another vital output of electronic structure calculations. They visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (nucleophilic), while the areas around the hydrogen atoms and the C-Cl and C-F bonds would exhibit positive potential (electrophilic), making them susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of Substituted Pyrimidines from Analogous Systems

PropertyPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively lowIndicates resistance to oxidation
LUMO Energy LowIndicates susceptibility to reduction and nucleophilic attack
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity
Dipole Moment Non-zeroIndicates a polar molecule, influencing solubility and intermolecular interactions
MEP Negative potential on N atoms, positive on C-X bondsPredicts sites for electrophilic and nucleophilic reactions

This table is generated based on general principles and data from computational studies on analogous pyrimidine derivatives.

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is a potential leaving group. Computational studies on similar 4-chloropyrimidines show that the reaction proceeds through a high-energy intermediate, often a Meisenheimer complex. chemrxiv.org

Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction. For instance, the substitution of the chlorine atom by various nucleophiles can be modeled to predict the most favorable reaction pathways. A computational study on 6-alkoxy-4-chloro-5-nitropyrimidines demonstrated that the formation of a Meisenheimer complex plays a crucial role in the substitution mechanism. chemrxiv.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond the electronic structure to explore the dynamic behavior of molecules and their interactions with their environment.

The methoxymethyl group at the 2-position of the pyrimidine ring introduces conformational flexibility. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer). This is crucial as the conformation can significantly influence the molecule's biological activity and physical properties.

For the methoxymethyl substituent, rotation around the C-O and C-C bonds will lead to different spatial arrangements. Computational methods, such as molecular mechanics or DFT, can be used to calculate the energy of different conformers and identify the global minimum. Studies on similar ether-substituted heterocyclic compounds have shown that specific conformations are preferred due to steric and electronic effects. acs.org

Understanding how this compound might interact with biological macromolecules, such as proteins or nucleic acids, is crucial for assessing its potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.id

Docking studies on various pyrimidine derivatives have shown that the pyrimidine core can engage in various types of interactions, including hydrogen bonding (with the ring nitrogens acting as acceptors) and π-π stacking with aromatic amino acid residues of a protein. rsc.orgresearchgate.net The substituents on the pyrimidine ring play a critical role in modulating these interactions. The chlorine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can act as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. informahealthcare.comrsc.org

Table 2: Potential Intermolecular Interactions of this compound in Biological Systems

Interaction TypePotential Participating Atoms/GroupsSignificance in Biological Context
Hydrogen Bonding Pyrimidine ring Nitrogens, Oxygen of methoxymethyl groupKey for specific binding to protein active sites
π-π Stacking The aromatic pyrimidine ringInteraction with aromatic residues like Phenylalanine, Tyrosine, Tryptophan
Halogen Bonding Chlorine and Fluorine atomsCan contribute to binding affinity and specificity
Hydrophobic Interactions The methyl part of the methoxymethyl groupInteraction with nonpolar pockets in proteins

This table is a predictive summary based on the functional groups present in the molecule and general findings from molecular modeling studies of pyrimidine analogs.

In Silico Structure-Activity Relationship (SAR) Studies for Pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org For pyrimidine analogs, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. creative-biostructure.commdpi.com

A typical QSAR study involves a dataset of pyrimidine derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

For pyrimidine analogs, QSAR studies have revealed the importance of specific structural features for various biological activities. For instance, the nature and position of substituents on the pyrimidine ring can significantly influence their inhibitory activity against certain enzymes. drugbank.com The electronic properties, such as the charge distribution and the ability to form hydrogen bonds, are often found to be critical determinants of activity. biointerfaceresearch.com While no specific QSAR studies for this compound are available, general findings from pyrimidine QSAR literature suggest that the combination of halogen and ether functionalities could be explored for modulating interactions with biological targets.

Ligand-Target Interaction Profiling (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Computational docking simulations are employed to predict the binding mode and affinity of this compound with various enzyme active sites and receptor binding pockets. These simulations reveal potential molecular interactions that are key to its biological activity.

The pyrimidine core of the molecule, being an aromatic heterocycle, can engage in several types of non-covalent interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common feature in ligand-protein interactions. Furthermore, the entire ring system can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding site.

The substituents on the pyrimidine ring play a critical role in defining its binding specificity and affinity. The chlorine and fluorine atoms at positions 4 and 5, respectively, are electron-withdrawing groups that can influence the electronic properties of the pyrimidine ring. The fluorine atom, in particular, is a weak hydrogen bond acceptor and can also form halogen bonds, which are increasingly recognized as important in molecular recognition. The methoxymethyl group at position 2 introduces a degree of flexibility and the potential for additional hydrogen bonding through its oxygen atom, which can act as a hydrogen bond acceptor.

An illustrative summary of potential interactions between this compound and a hypothetical protein binding pocket is presented below.

Functional Group of LigandPotential Interacting Amino Acid Residue(s)Type of Interaction
Pyrimidine Ring NitrogenSerine, Threonine, Asparagine, GlutamineHydrogen Bond (Acceptor)
Pyrimidine RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
Chlorine AtomLysine, ArginineHalogen Bond / Electrostatic
Fluorine AtomGlycine, Leucine (Backbone NH)Weak Hydrogen Bond
Methoxymethyl OxygenWater, Serine, ThreonineHydrogen Bond (Acceptor)

Pharmacophore Modeling for Pyrimidine-Based Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrimidine-based scaffolds, including this compound, pharmacophore models can be developed based on a set of active compounds or the known structure of a ligand-target complex. benthamdirect.com

A typical pharmacophore model for a pyrimidine-based inhibitor targeting a kinase, for instance, might include several key features. nih.gov These often consist of one or more hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model could be constructed with the following features:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxymethyl group are potential hydrogen bond acceptors.

Aromatic Ring (AR): The pyrimidine ring itself serves as an aromatic feature, crucial for π-stacking interactions.

Hydrophobic Feature (HY): The methoxymethyl group and the chlorinated and fluorinated face of the pyrimidine ring can contribute to hydrophobic interactions within a binding pocket.

An example of a pharmacophore model derived from a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov While this compound does not possess a hydrogen bond donor, its pyrimidine core and substituents can fulfill some of the other pharmacophoric requirements of various targets. Studies on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors have also utilized pharmacophore mapping to design novel derivatives. nih.gov

The development of such models is instrumental in virtual screening campaigns to identify new compounds with similar biological activities and in the rational design of more potent and selective analogs.

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond Acceptor 1Pyrimidine Ring Nitrogen (N1)
Hydrogen Bond Acceptor 2Pyrimidine Ring Nitrogen (N3)
Hydrogen Bond Acceptor 3Oxygen of Methoxymethyl group
Aromatic RingPyrimidine Ring
Hydrophobic RegionMethoxymethyl group, Halogenated face of the pyrimidine

Mechanistic Insights into Biological Activities in Vitro and in Silico Focus

Role of Pyrimidine (B1678525) Scaffolds in Modulating Biological Targets

The pyrimidine ring is a privileged scaffold in drug discovery, recognized for its ability to engage in key molecular interactions with a wide array of biological targets. Its stereoelectronic properties, particularly the nitrogen atoms within the ring system, allow it to act as both a hydrogen bond donor and acceptor. This facilitates critical binding interactions within the active sites of proteins and nucleic acids.

Furthermore, the planar and electron-rich aromatic nature of the pyrimidine core enables it to participate in π–π stacking and hydrophobic interactions, which are essential for stabilizing the ligand-target complex. The versatility of the pyrimidine scaffold allows for strategic structural modifications at multiple positions (2, 4, 5, or 6), enabling the fine-tuning of a compound's selectivity and affinity for its intended biological target. This adaptability has led to the development of pyrimidine-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Enzyme Inhibition Studies (In Vitro)

While specific in vitro enzyme inhibition data for 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine is not extensively detailed in publicly available literature, the inhibitory potential of the broader chloropyrimidine class against various enzymes has been established.

Chloropyrimidine derivatives are known to function as kinase inhibitors. The chlorine atom, particularly at the C4 position, can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This mechanism allows for the formation of a covalent bond with a nucleophilic residue, such as a non-catalytic cysteine, within the ATP-binding site of a kinase. This covalent interaction leads to irreversible inhibition of the enzyme's activity. Studies on related dichloropyrimidine compounds have confirmed this mechanism, where the displacement of a chloro moiety by a cysteine residue (Cys440) in the C-terminal kinase domain of MSK1 was confirmed through mass spectrometry and crystallography.

Beyond kinases, pyrimidine-based structures have demonstrated inhibitory activity against other enzyme classes. For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. Although specific data for this compound is not available, a related compound, 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine, has been noted for its potential to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis.

Table 1: Illustrative Enzyme Inhibition Data for a Structurally Related Fluoropyrimidine

This table presents data for 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine to illustrate the potential activities of this compound class.

Enzyme Target IC₅₀ (µM)
Dihydrofolate reductase 0.85
Thymidylate synthase 1.20

Receptor Binding Affinity and Selectivity (In Vitro)

Specific in vitro receptor binding assays and affinity data for this compound are not well-documented in the reviewed scientific literature. However, the general class of fluoropyrimidine derivatives has been explored for potential interactions with various cellular receptors. For example, studies on the related compound 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine suggest possible binding affinity for receptors such as the Estrogen Receptor (ER) and the Epidermal Growth Factor Receptor (EGFR), indicating that compounds with this core structure may modulate cellular signaling pathways through receptor interaction.

Table 2: Illustrative Receptor Binding Affinity for a Structurally Related Fluoropyrimidine

This table presents data for 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine to illustrate the potential activities of this compound class.

Receptor Binding Affinity (Kᵢ) (nM)
Estrogen Receptor (ER) 150
Epidermal Growth Factor Receptor (EGFR) 200

Antimicrobial Efficacy (In Vitro)

The pyrimidine scaffold is a component of many compounds developed for their antimicrobial properties. The efficacy of these agents often stems from their ability to inhibit essential microbial metabolic pathways.

While direct antibacterial studies on this compound are limited, the activity of related chloropyrimidine structures has been documented. For example, various derivatives have been synthesized and screened for their inhibitory activity against both gram-positive and gram-negative bacteria. The mechanism of action is often attributed to the inhibition of critical bacterial enzymes. Research on certain pyrimidine derivatives has shown activity against strains like Bacillus subtilis.

An article on the mechanistic insights into the biological activities of This compound cannot be generated at this time. Extensive searches for scientific literature detailing the in vitro and in silico biological activities of this specific compound did not yield any relevant research findings.

Studies on the in vitro antifungal activity, in vitro antiviral activity, inhibition of cellular proliferation in cancer cell lines, and modulation of specific cellular signaling pathways for this compound are not available in the public domain. Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline and focuses solely on this compound.

Future Research Directions and Perspectives

Novel Synthetic Approaches for Enhanced Chemical Diversity

Future synthetic research will likely focus on leveraging the reactivity of the C4-chloro and C5-fluoro positions to generate a wide array of new derivatives. While classical methods provide a foundation, the exploration of modern catalytic systems and innovative reaction pathways will be crucial for accessing novel chemical space.

Key strategies may include:

Cross-Coupling Reactions: Advanced palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be employed to introduce a variety of substituents at the C4 position by replacing the chlorine atom. researchgate.netresearchgate.net This allows for the systematic introduction of aryl, heteroaryl, alkyl, and amino groups to probe structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom facilitates SNAr reactions. nih.gov This pathway can be exploited to introduce diverse nucleophiles, including alkoxides, thiolates, and various amines, leading to new ethers, thioethers, and amino-pyrimidines. thieme.de

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate the synthesis of derivative libraries by enabling rapid reaction optimization, improving yields, and enhancing safety for exothermic reactions. nih.gov Microwave-assisted synthesis, in particular, has proven effective for preparing 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Combinatorial Chemistry: Employing combinatorial approaches, where diverse building blocks are systematically combined, will enable the high-throughput synthesis of large libraries of 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine analogues for subsequent biological screening.

Table 1: Potential Synthetic Strategies for Derivatization

Reaction TypeTarget PositionPotential ReagentsExpected Outcome
Suzuki Cross-CouplingC4-ClAryl/heteroaryl boronic acidsIntroduction of diverse aromatic systems
Buchwald-Hartwig AminationC4-ClPrimary/secondary aminesFormation of C-N bonds with various amino groups
Nucleophilic Aromatic Substitution (SNAr)C4-ClAlkoxides, ThiolatesSynthesis of ether and thioether derivatives
Modification of Methoxymethyl GroupC2-CH₂OCH₃Demethylation followed by re-alkylationGeneration of analogues with varied ether chains

Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

As new derivatives are synthesized, unambiguous structural confirmation will be paramount. While standard techniques like ¹H and ¹³C NMR are routine, the presence of fluorine necessitates a multi-technique approach for comprehensive characterization. nih.govnih.gov

Future efforts in this area should incorporate:

¹⁹F NMR Spectroscopy: This technique is essential for fluorinated compounds. nih.gov It provides direct information about the chemical environment of the fluorine atom and can be used to confirm its retention or substitution during reactions. Changes in the ¹⁹F chemical shift can offer insights into the electronic effects of new substituents.

Two-Dimensional (2D) NMR Techniques: Methods such as COSY, HSQC, and HMBC are critical for establishing connectivity within complex derivatives, especially when multiple aromatic or heterocyclic rings are introduced.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the precise spatial arrangement of atoms. mdpi.com This data is invaluable for validating computational models.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of novel compounds, providing an exact mass that validates the chemical formula. mdpi.com

Vibrational Spectroscopy: Techniques like FT-IR and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, can offer detailed insights into the vibrational modes and molecular structure of the synthesized compounds. gjar.org

Integrated Computational-Experimental Approaches for Target Discovery

The integration of computational chemistry with experimental biology represents a powerful strategy for accelerating the discovery of biological targets for new this compound derivatives. This synergistic approach can prioritize the synthesis of compounds with a higher probability of biological activity and help elucidate their mechanisms of action. mdpi.com

Key integrated strategies include:

Molecular Docking and Virtual Screening: Large libraries of virtual derivatives can be screened in silico against known protein targets to predict binding affinities and poses. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates for in vitro testing.

Pharmacophore Modeling and 3D-QSAR: By analyzing a set of active and inactive derivatives, a pharmacophore model can be generated to identify the key chemical features required for biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can then build predictive models linking chemical structure to biological function.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel compounds early in the discovery process. nih.govnih.gov This helps to identify candidates with favorable drug-like properties and reduce late-stage attrition.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the role of specific molecular interactions. mdpi.com

Exploration of New Mechanistic Biological Applications (In Vitro)

The pyrimidine scaffold is associated with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comresearchgate.netnih.gov Future research should aim to explore novel in vitro applications for derivatives of this compound beyond established areas.

Promising avenues for exploration include:

Enzyme Inhibition Assays: Given that the related compound 5-Fluorouracil (B62378) is a known inhibitor of thymidylate synthase, new derivatives could be screened against a panel of enzymes involved in nucleotide metabolism or other critical cellular pathways. nih.govmdpi.com

Antiproliferative and Cytotoxicity Assays: New compounds should be evaluated against a diverse range of human cancer cell lines to identify potential anticancer agents. nih.govmdpi.com Mechanistic studies could then follow to determine if they induce apoptosis, cell cycle arrest, or other cellular effects.

Antiviral and Antimicrobial Screening: Derivatives can be tested for activity against various viruses and bacterial strains, particularly those resistant to current therapies. mdpi.comnih.gov The unique combination of halogen and ether functionalities may lead to novel mechanisms of action.

Receptor Binding Assays: The compounds could be screened for their ability to bind to specific cellular receptors, such as kinases or G-protein coupled receptors, which are common targets in drug discovery.

Table 2: Potential In Vitro Biological Screening Targets

Target ClassSpecific ExampleRationale
KinasesEpidermal Growth Factor Receptor (EGFR)Many pyrimidine derivatives are known kinase inhibitors.
Nucleic Acid EnzymesThymidylate Synthase, DNA TopoisomeraseFluorinated pyrimidines are known to interfere with DNA/RNA synthesis. nih.govmdpi.com
Viral EnzymesProteases, PolymerasesPotential for novel antiviral agents. mdpi.com
Bacterial ProteinsCell wall synthesis enzymesSearch for new antibiotics to combat resistance. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine, and what intermediates are critical?

  • Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of a pyrimidine precursor (e.g., using POCl₃) is a key step, as seen in analogous pyrimidine derivatives . Intermediate steps may involve introducing the methoxymethyl group through alkylation or protecting-group strategies. Purification often involves recrystallization or column chromatography, with solvents like acetonitrile yielding high-purity crystals .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Answer :

  • ¹H/¹³C NMR : The methoxymethyl group (-OCH₂-) shows distinct singlet peaks (δ ~3.3–3.5 ppm for ¹H; δ ~60–70 ppm for ¹³C). Fluorine and chlorine substituents cause splitting patterns in adjacent protons .
  • ¹⁹F NMR : A singlet near δ -120 ppm indicates the fluorine atom’s electronic environment .
  • IR Spectroscopy : Stretching frequencies for C-F (~1100 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds confirm substitution .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in substitution reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculations analyze electronic effects (e.g., Fukui indices) to identify reactive sites. For example, the electron-withdrawing -Cl and -F groups direct nucleophilic attack to the methoxymethyl-substituted position due to reduced electron density. Steric maps derived from crystal structures (e.g., Cl···N interactions ) further refine predictions .

Q. What strategies resolve low yields in the chlorination step during synthesis?

  • Answer :

  • Optimize Reaction Conditions : Increase POCl₃ stoichiometry or elevate temperature (e.g., 80–100°C) to drive chlorination .
  • Catalyst Screening : Lewis acids like FeCl₃ may enhance reactivity.
  • Purity Control : Pre-dry intermediates to avoid hydrolysis side reactions .

Q. How do hydrogen-bonding interactions in the crystal lattice influence purification and stability?

  • Answer : X-ray crystallography reveals that intermolecular N–H···O and Cl···N interactions stabilize the lattice, enabling purification via slow evaporation from acetonitrile . Such interactions also reduce hygroscopicity, improving shelf stability.

Q. What analytical methods validate the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Answer :

  • Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., EGFR) using fluorescence-based assays.
  • Docking Studies : Model interactions between the methoxymethyl group and kinase active sites using software like AutoDock .
  • SAR Analysis : Compare activity with analogs lacking the methoxymethyl group to assess its role .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Answer :

  • Purity Verification : Use HPLC or GC-MS to rule out impurities.
  • Crystallographic Validation : Compare experimental XRD data with literature (e.g., CCDC entries) to confirm polymorphism or solvent effects .
  • Standardize Conditions : Ensure consistent solvent systems and heating rates during melting point determination .

Q. Why might NMR spectra show unexpected splitting patterns for the methoxymethyl group?

  • Answer :

  • Dynamic Effects : Conformational flexibility of the methoxymethyl group can cause splitting due to restricted rotation.
  • Solvent Polarity : Use deuterated DMSO or CDCl₃ to stabilize specific conformers and simplify spectra .

Methodological Tables

Parameter Example Optimization Reference
Chlorination EfficiencyPOCl₃, 90°C, 6h → 85% yield
Crystallization SolventAcetonitrile → 99% purity
DFT-Computed Reactivity SiteC2 (methoxymethyl) → Fukui index

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.